molecular formula C6H3BCl2F4N2 B1353932 2,6-Dichlorobenzenediazonium tetrafluoroborate CAS No. 387-41-7

2,6-Dichlorobenzenediazonium tetrafluoroborate

Cat. No. B1353932
CAS RN: 387-41-7
M. Wt: 260.81 g/mol
InChI Key: SRGRGNRKFZLMBT-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzenediazonium tetrafluoroborate is a chemical compound with the molecular formula C6H3BCl2F4N2 . It is a substance that has been registered in the ECHA CHEM database .


Molecular Structure Analysis

The molecular structure of 2,6-Dichlorobenzenediazonium tetrafluoroborate is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Chemical Reactions and Synthesis

2,6-Dichlorobenzenediazonium tetrafluoroborate is involved in various chemical reactions and synthesis processes. For instance, the synthesis of tetrahydropyridine derivatives has been achieved through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions (An & Wu, 2017). Additionally, a study demonstrated the generation of sulfonated pyrrolidine when terminal alkyne was used as the substrate in a similar reaction process.

Structural Analysis and Crystallography

2,6-Dichlorobenzenediazonium tetrafluoroborate has been used in structural analysis and crystallography studies. The crystal structure of 2-dimethylaminobenzenediazonium tetrafluoroborate was determined using X-ray diffraction, revealing a nearly planar cation despite strong steric interactions between ortho-groups (Wallis & Dunitz, 1984).

Photochemistry and Photoreduction

In the field of photochemistry, arenediazonium tetrafluoroborates, including 2,6-Dichlorobenzenediazonium tetrafluoroborate, have been identified as efficient quenchers of excited singlets in micellar solutions. Specifically, benzenediazonium tetrafluoroborate has shown significant interaction with micelles, indicating potential applications in photoreduction processes (Kim-Thuan & Scaiano, 1983).

Kinetic Studies

Kinetic studies have also been conducted using 2,6-Dichlorobenzenediazonium tetrafluoroborate. For example, the kinetics of dediazoniation of benzenediazonium tetrafluoroborate and p-chlorobenzenediazonium tetrafluoroborate in the presence of various crown ethers were evaluated, providing insights into the reaction mechanisms and rates (Nakazumi, Szele, & Zollinger, 1981).

Applications in Organic Synthesis

2,6-Dichlorobenzenediazonium tetrafluoroborate has found applications in organic synthesis, such as the formation of indazoles from o-alkylbenzenediazonium tetrafluoroborates. This process involves the reaction of these compounds with potassium acetate and crown ethers, yielding indazoles with various substituents (Bartsch & Yang, 1984).

Medicinal Chemistry Research

In medicinal chemistry research, diazonium salts, including 2,6-Dichlorobenzenediazonium tetrafluoroborate, are studied for their potential applications. For instance, a study explored the gastric tumorigenesis induced by a single dose of a specific diazonium ion found in Agaricus bisporus, a cultivated mushroom. This research highlights the importance of understanding the biological effects of diazonium salts in various contexts (Tóth, Nagel, & Ross, 1982).

Material Science and Surface Chemistry

In material science and surface chemistry, the reactivity of aryl radicals derived from diazonium salts on surfaces has been studied. Research on the electrochemical reduction of various substituted benzenediazonium tetrafluoroborates examined the formation of grafted layers on surfaces, influenced by the steric hindrance of the substituents. This study provides valuable insights into the surface reactivity of these compounds (Combellas et al., 2009).

Safety And Hazards

The substance is classified under the CLP (Classification Labelling and Packaging) Regulation . It has been identified as Skin Corr. 1B, which means it is classified as a skin corrosive .

Future Directions

While specific future directions for the research and application of 2,6-Dichlorobenzenediazonium tetrafluoroborate are not mentioned in the sources, the compound is available for scientific research .

properties

IUPAC Name

2,6-dichlorobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N2.BF4/c7-4-2-1-3-5(8)6(4)10-9;2-1(3,4)5/h1-3H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGRGNRKFZLMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=C(C(=C1)Cl)[N+]#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191994
Record name 2,6-Dichlorobenzenediazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzenediazonium tetrafluoroborate

CAS RN

387-41-7
Record name Benzenediazonium, 2,6-dichloro-, tetrafluoroborate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorobenzenediazonium tetrafluoroborate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichlorobenzenediazonium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorobenzenediazonium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.236
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, LC Wang, HH Chang, CX Zhang… - Applied Catalysis A …, 2013 - Elsevier
Mizoroki–Heck cross-couplings of arenediazonium tetrafluoroborate salts catalyzed by highly active aluminium hydroxide-supported palladium nanoparticles catalyst have been …
Number of citations: 10 www.sciencedirect.com

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